Ursolic acid acetate

melanoma cell cycle arrest apoptosis

Procure Ursolic acid acetate (UAA; 3-O-acetylursolic acid) for pathway-specific research where C-3 acetylation confers endpoint-divergent pharmacology not recapitulated by the parent ursolic acid. UAA delivers superior antitubercular potency (MIC 3.4 μg/mL), acts as a selective competitive UGT1A4 inhibitor (Ki 0.64 μM), and induces S-phase arrest rather than sub-G1 apoptosis in melanoma cells—making it the validated tool compound for mechanistic dissection of triterpenoid activity. Supplied at ≥98% purity for medicinal chemistry optimization and target-engagement studies.

Molecular Formula C32H50O4
Molecular Weight 498.7 g/mol
Cat. No. B15562226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrsolic acid acetate
Molecular FormulaC32H50O4
Molecular Weight498.7 g/mol
Structural Identifiers
InChIInChI=1S/C32H50O4/c1-19-11-16-32(27(34)35)18-17-30(7)22(26(32)20(19)2)9-10-24-29(6)14-13-25(36-21(3)33)28(4,5)23(29)12-15-31(24,30)8/h9,19-20,23-26H,10-18H2,1-8H3,(H,34,35)/t19?,20?,23?,24?,25?,26?,29-,30+,31+,32-/m0/s1
InChIKeyPHFUCJXOLZAQNH-UYNFGPCASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ursolic Acid Acetate: Procurement Specifications and Research-Grade Characterization


Ursolic acid acetate (UAA; synonym 3-O-acetylursolic acid, CAS 7372-30-7, C32H50O4, MW 498.74) is a C-3 acetylated semi-synthetic derivative of the pentacyclic triterpenoid ursolic acid [1]. The acetylation at the 3β-hydroxyl position modifies key physicochemical properties including lipophilicity (XLogP ~6.8 vs. ursolic acid XLogP ~5.7) [2], which in turn alters membrane permeability, target binding kinetics, and metabolic stability profiles relative to the parent compound. UAA has been isolated from natural sources including Ficus microcarpa, Salvia miltiorrhiza, and Curtisia dentata, but is also available as a well-characterized synthetic research product typically supplied at ≥98% purity . Its biological profile spans anticancer, antimalarial, antimycobacterial, antiplatelet aggregation, and enzyme inhibitory activities, with several of these activities showing distinct differentiation from ursolic acid and other triterpenoid derivatives.

Ursolic Acid Acetate: Why Acetylation Creates Non-Interchangeable Biological Profiles


The assumption that ursolic acid acetate is functionally interchangeable with its parent compound ursolic acid—or with other C-3 modified triterpenoid derivatives such as betulinic acid acetate or oleanolic acid acetate—is contradicted by multiple lines of comparative experimental evidence. The introduction of an acetyl group at the C-3 position produces divergent effects that are highly endpoint-specific: it preserves or modestly reduces cytotoxic potency while fundamentally altering the mechanism of action (cell cycle arrest at S-phase vs. sub-G1 accumulation for the parent) [1]; it dramatically enhances anti-mycobacterial activity (3.4 μg/mL for UAA vs. 50 μg/mL for ursolic acid parent) [2]; it selectively potentiates inhibition of human UDP-glucuronosyltransferase 1A4 (Ki = 0.64 μM) [3]; and it suppresses anti-migratory properties relative to the parent compound [1]. Furthermore, the XLogP difference of approximately 1.1 units translates to altered membrane partitioning and intracellular distribution [4]. These non-linear and endpoint-divergent effects mean that substitution without validation cannot be justified based on structural similarity alone—the specific biological question and assay context must dictate compound selection.

Ursolic Acid Acetate: Head-to-Head Quantitative Differentiation Evidence for Procurement Decision-Making


Differential Cell Cycle Arrest and Morphological Impact in Melanoma Despite Similar Antiproliferative GI50

In a direct head-to-head comparison on A375 human melanoma cells, 3-O-acetylursolic acid (UAA) and its parent compound ursolic acid (UA) exhibited similar antiproliferative GI50 values (32 µM vs. 26 µM, respectively), a statistically modest 1.23-fold difference [1]. Despite this similarity in potency, the two compounds demonstrated fundamentally divergent mechanisms of cell death. UA caused elevation of the sub-G1 population (indicative of apoptosis-associated DNA fragmentation), whereas UAA induced S-phase cell cycle arrest and produced markedly stronger morphological changes [1]. Additionally, both compounds activated caspases 3/7 (48–72 h) and enhanced Bax while attenuating Bcl-2 expression, confirming that UAA maintains the apoptotic machinery activation of the parent while engaging a distinct cellular entry point into programmed cell death [1].

melanoma cell cycle arrest apoptosis S-phase sub-G1

Enhanced Antimycobacterial Activity and Selectivity via Acetylation

In a systematic bioassay-guided isolation and derivatization study, ursolic acid acetate (UAA) demonstrated the most potent anti-mycobacterial activity among all tested compounds, with an MIC of 3.4 μg/mL against Mycobacterium tuberculosis H37Rv (ATCC 27294) using the Microplate Alamar Blue Assay (MABA) [1]. For comparison, the parent compound ursolic acid (UA) and the related betulinic acid (BA) were also isolated from the same plant material (Curtisia dentata) but showed substantially weaker activity. The acetylated derivative of betulinic acid, betulinic acid acetate (BAA), exhibited an MIC of 19.8 μg/mL—approximately 5.8-fold less potent than UAA [1]. Furthermore, the acetylated derivatives (UAA and BAA) generally exhibited lower cytotoxicity against HepG2 and HEK293 cell lines compared to their non-acetylated parent compounds, resulting in a higher selectivity index and improved safety margin [1]. The study explicitly concludes that acetylation of the C-3 hydroxyl group of ursolic acid and betulinic acid increased their activity against Mycobacterium species [1].

tuberculosis Mycobacterium tuberculosis antimycobacterial selectivity index MIC

Selective Inhibition of Human UGT1A4 with Sub-Micromolar Ki

Using a newly developed highly selective fluorescent substrate screening platform for human UDP-glucuronosyltransferase 1A4 (UGT1A4), a structure-activity relationship (SAR) study evaluated multiple pentacyclic triterpenoids and their derivatives. Ursolic acid (UA) was identified as a promising lead UGT1A4 inhibitor. Critically, esterification at the 3-hydroxyl group significantly enhanced inhibitory activity: 3-acetylursolic acid (UAA; designated T25 in the study) exhibited a competitive inhibition constant Ki = 0.64 μM, while 3-butyroylursolic acid (T26) exhibited Ki = 0.61 μM [1]. The study demonstrated that the 28-carboxylic acid group of the ursane scaffold is essential for inhibition (forming a salt bridge with Arg258 in the UGT1A4 active site), while C-3 acetylation further potentiates binding affinity [1]. In vivo pharmacokinetic studies confirmed that UAA significantly alters the PK profile of the substrate BAD3, validating functional UGT1A4 inhibition in animals [1].

UGT1A4 glucuronidation drug metabolism enzyme inhibition competitive inhibitor

Plasmodium falciparum Hsp90 and HGXPT Target Engagement with Defined Binding Affinity

Ursolic acid acetate (UAA) has been characterized as a dual-target antimalarial compound with experimentally determined binding parameters. Against Plasmodium falciparum heat shock protein 90 (PfHsp90), UAA exhibits a dissociation constant KD = 8.16 μM . Against the purine salvage enzyme PfHGXPRT (hypoxanthine-guanine-xanthine phosphoribosyltransferase), a critical enzyme given P. falciparum's lack of de novo purine synthesis, UAA demonstrates a KD = 2.84 μM [1]. For comparison, the related antimalarial compound iso-mukaadial acetate exhibits a KD = 0.083 μM against PfHGXPRT—approximately 34-fold tighter binding than UAA [1]. In vitro antiplasmodial activity has been reported with IC50 values ranging from approximately 4 μM to 24.9 μM against P. falciparum, depending on strain and assay conditions [2][3]. UAA also shows cytotoxicity against KB cells (IC50 = 8.4 μM), providing a reference point for therapeutic window calculations [2].

malaria Plasmodium falciparum PfHsp90 PfHGXPRT antimalarial

Potent Antiplatelet Aggregation Activity Across Multiple Agonists

3-Acetylursolic acid (UAA) inhibits platelet aggregation induced by multiple physiological agonists in isolated rat platelets. The compound exhibits IC50 values of <1 mg/mL (~<2 μM) against ADP-induced aggregation, 0.8 mg/mL (~1.6 μM) against thrombin-induced aggregation, and <1 mg/mL against epinephrine-induced aggregation [1]. This multi-agonist inhibitory profile distinguishes UAA from many conventional antiplatelet agents that target single pathways (e.g., ADP receptor antagonists such as clopidogrel, or COX inhibitors such as aspirin). In comparison, the parent compound ursolic acid has been reported to possess antiplatelet activity as well, but systematic head-to-head quantitative comparison across all three agonists is not available in the same study; however, the acetylation is associated with enhanced lipophilicity (XLogP increase) that may contribute to improved membrane interactions relevant to platelet inhibition [2]. UAA also demonstrates activity against Gram-positive bacteria including Staphylococcus aureus (MIC = 19.6 μM) and Streptococcus pneumoniae (MIC = 4.81 μM) [1], though this antimicrobial activity is less potent than its antimycobacterial activity.

platelet aggregation thrombosis ADP thrombin cardiovascular

Improved Selectivity in Prostate Cancer Panel Despite Reduced Absolute Cytotoxicity

In a broad screening in vitro model evaluating cytotoxic activity of terpenoids isolated from Sorbus intermedia fruits against multiple cancer cell lines, ursolic acid (UA) was identified as the most potent cytotoxic agent with IC50 values predominantly <10 μg/mL after 24 h of incubation across the tested panel [1]. Its 3-acetoxy derivative (UAA) exhibited reduced absolute cytotoxic potency compared to UA. However, multivariate chemometric analysis revealed an improvement in selectivity with regard to the prostate cancer cell panel for the acetylated derivative [1]. This selectivity improvement is particularly notable given that modifications at the C-28 carboxylic acid moiety or introduction of a 19α-hydroxyl group led to complete loss of cytotoxic activity, underscoring the structural determinants of both potency and cell-type specificity [1].

prostate cancer selectivity cytotoxicity therapeutic index cancer panel

Ursolic Acid Acetate: Evidence-Aligned Research Applications and Procurement Scenarios


Melanoma Cell Cycle and Apoptosis Mechanism Studies

Researchers investigating the differential mechanisms of triterpenoid-induced cell death in melanoma should select UAA over the parent compound ursolic acid when S-phase arrest and morphological disruption are the primary endpoints of interest, rather than sub-G1 apoptotic DNA fragmentation. As demonstrated by Khondkar et al. (2020), UAA and UA produce similar GI50 values (32 vs. 26 µM) but engage distinct cell cycle machinery, with UAA uniquely arresting cells at S-phase and inducing stronger morphological changes while maintaining caspase 3/7 activation and Bax/Bcl-2 modulation [1]. This makes UAA the appropriate tool compound for pathway-specific mechanistic dissection of triterpenoid anticancer activity in melanoma models.

Antimycobacterial Drug Discovery and Tuberculosis Research

Investigators developing novel antitubercular agents should prioritize UAA as a validated hit compound based on its superior potency (MIC = 3.4 μg/mL against M. tuberculosis H37Rv) relative to structurally related triterpenoid acetates such as betulinic acid acetate (MIC = 19.8 μg/mL) and non-acetylated parent compounds [1]. The compound's favorable selectivity index (low cytotoxicity against HepG2 and HEK293 cells) makes it suitable for medicinal chemistry optimization campaigns, including further derivatization at positions other than C-3, to improve potency while maintaining the safety margin conferred by acetylation [1].

UGT1A4 Enzyme Pharmacology and Drug Metabolism Studies

Pharmacologists studying phase II drug metabolism via UDP-glucuronosyltransferase 1A4 (UGT1A4) should employ UAA as a selective, competitive inhibitor (Ki = 0.64 μM) with validated in vivo pharmacokinetic activity [1]. UAA is specifically suitable for experiments requiring: (1) reversible, competitive inhibition of UGT1A4; (2) a molecular probe that preserves the essential 28-carboxylic acid interaction with Arg258 while benefiting from enhanced potency via C-3 acetylation; (3) in vivo modulation of glucuronidation pathways. The parent compound ursolic acid and non-acetylated derivatives lack the enhanced potency and validated in vivo PK profile established for UAA in this context [1].

Antimalarial Target Engagement Studies (PfHsp90 and PfHGXPRT)

Malaria researchers investigating purine salvage pathway inhibition or heat shock protein 90 targeting in Plasmodium falciparum should procure UAA as a dual-target reference ligand with experimentally determined binding affinities (PfHsp90 KD = 8.16 μM; PfHGXPRT KD = 2.84 μM) [1]. UAA is particularly valuable as a comparator compound when evaluating more potent PfHGXPRT inhibitors (e.g., iso-mukaadial acetate, KD = 0.083 μM) or when establishing structure-activity relationships for triterpenoid-based antimalarials . Its defined cytotoxicity against KB cells (IC50 = 8.4 μM) also provides a convenient reference for therapeutic index calculations in concurrent antimalarial vs. cytotoxicity assays [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ursolic acid acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.